3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine
説明
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-4-28-19-9-7-17(8-10-19)20-11-12-22(26-25-20)30-14-21-24-23(27-29-21)18-6-5-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZPTDOBNQVIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps, starting from readily available starting materials
Formation of 1,2,4-Oxadiazole Ring: The synthesis begins with the reaction of 3,4-dimethylbenzohydrazide with an appropriate nitrile to form the 1,2,4-oxadiazole ring.
Introduction of Pyridazine Moiety: The oxadiazole intermediate is then reacted with a suitable pyridazine precursor under specific conditions to form the desired pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Compound F840-0057
- Structure : 3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Molecular Formula : C21H18N4OS2
- Molecular Weight : 406.53 g/mol
- Key Differences : Replaces the 3,4-dimethylphenyl and 4-ethoxyphenyl groups with 4-methylphenyl and 4-(methylsulfanyl)phenyl substituents.
- The lower molecular weight (406.53 vs. 418.52) may improve solubility .
Compound from
- Structure : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Molecular Formula : C21H14F3N4O2S
- Molecular Weight : 452.42 g/mol
- Key Differences : Features a 3-methoxyphenyl group on pyridazine and a 3-(trifluoromethyl)phenyl group on oxadiazole.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may reduce steric hindrance compared to ethoxy. The higher molecular weight (452.42 vs. 418.52) could impact pharmacokinetics .
Heterocyclic Core Modifications
Compounds from (I-6230, I-6232, I-6273)
- Structures : Ethyl benzoate derivatives with pyridazine, methylpyridazine, or isoxazole cores.
- Key Differences: Replace the oxadiazole-pyridazine scaffold with pyridazine-phenethylamino or isoxazole-phenethyl linkages.
- For example, I-6273 (isoxazole derivative) showed reduced activity in preliminary kinase inhibition assays compared to oxadiazole-containing analogs .
Research Findings and Implications
- Electronic Effects : The 4-ethoxy group in F840-0270 provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence interactions with aromatic residues in enzyme active sites .
- The oxadiazole-pyridazine scaffold in F840-0270 likely offers superior stability and binding compared to isoxazole derivatives .
Q & A
Q. What are the established synthetic pathways for this compound, and how is structural integrity confirmed?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the oxadiazole precursor (e.g., 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole) with a pyridazine intermediate via sulfanyl linkage .
- Step 2 : Solvent optimization (e.g., DMF or acetonitrile) to enhance reactivity and minimize side products .
- Step 3 : Purification via column chromatography, followed by structural validation using NMR (1H/13C), mass spectrometry (MS) , and thin-layer chromatography (TLC) to confirm purity (>95%) and molecular identity .
Q. Which spectroscopic techniques are critical for characterizing its molecular structure?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethoxyphenyl vs. dimethylphenyl groups) .
- High-resolution MS (HRMS) : Validates molecular weight (e.g., ~454.56 g/mol) and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=N in oxadiazole, C-O-C in ethoxyphenyl) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Continuous Flow Chemistry : Enhances reproducibility and scalability while reducing waste (e.g., 20–30% yield improvement reported in similar oxadiazole derivatives) .
- In-line Analytics : Implement HPLC-MS for real-time monitoring of intermediates, enabling rapid adjustments .
Q. How should contradictory bioactivity data across studies be resolved?
- Assay Replication : Repeat assays under standardized conditions (e.g., pH, serum concentration) to rule out environmental variability .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Purity Verification : Re-characterize the compound via HPLC to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew results .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify key residues for mutagenesis studies .
- QSAR Modeling : Correlate substituent modifications (e.g., ethoxy vs. methoxy groups) with bioactivity trends .
Q. How can structural modifications enhance its stability or activity?
- Bioisosteric Replacement : Substitute the ethoxyphenyl group with trifluoromethoxy to improve metabolic stability .
- Heterocycle Fusion : Introduce a triazole ring to the pyridazine core for enhanced π-π stacking with target proteins .
- Crystallography : Solve X-ray structures of ligand-target complexes to guide rational design .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-solvent Systems : Use PEG-400/water mixtures to achieve >1 mg/mL solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and improved bioavailability .
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility without altering bioactivity .
Q. How are degradation pathways analyzed under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by LC-MS to identify degradation products (e.g., sulfoxide formation) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via UPLC .
Q. What advanced techniques quantify the compound in complex matrices (e.g., plasma)?
- LC-MS/MS : Develop a validated method with deuterated internal standards for quantification in biological fluids (LOQ: 1 ng/mL) .
- Microextraction by Packed Sorbent (MEPS) : Pre-concentrate samples to enhance detection sensitivity .
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